

# physical and chemical properties of dimethyldioxirane

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## An In-depth Technical Guide to Dimethyldioxirane

Topic: Physical and Chemical Properties of **Dimethyldioxirane** Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Dimethyldioxirane** (DMDO), often referred to as Murray's reagent, is a three-membered cyclic organic peroxide.[1] It is a powerful and highly selective oxidizing agent widely utilized in organic synthesis.[2] Due to its inherent instability, DMDO is not isolated in its pure form but is prepared and handled as a dilute solution in acetone, typically at concentrations of 0.07–0.1 M. [1][2] First isolated in 1985, its structure was confirmed by  $^{17}\text{O}$  NMR spectroscopy in 1987.[1] DMDO is renowned for its ability to perform mild, neutral, and stereospecific oxidations without the need for metal catalysts.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and reaction mechanisms.

## Physical and Chemical Properties

DMDO is a volatile, pale yellow compound that exists as a dilute solution in acetone.[1][3] Pure DMDO has not been isolated due to its instability.[1] Solutions are stable for weeks when stored at  $-20^{\circ}\text{C}$  but persist for only about 7 hours at room temperature ( $22^{\circ}\text{C}$ ).[1][3] Its decomposition can be accelerated by exposure to light or heavy metals.[2][4]

## Data Presentation: Physical and Spectroscopic Properties

The table below summarizes the key physical and spectroscopic data for **dimethyldioxirane**.

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>6</sub> O <sub>2</sub>	[1][5][6]
Molecular Weight	74.08 g/mol	[1][5][6]
Appearance	Pale yellow solution in acetone	[1][3]
Boiling Point (Predicted)	-21.6 to -22 °C	[1][5]
Density (Solution)	~0.8 g/mL (similar to acetone)	[1]
Solubility	Soluble in acetone and other organic solvents (e.g., dichloromethane)	[1]
Stability	Stable for weeks at -20°C; decomposes in ~7 hours at 22°C	[1][3]
UV-Vis (λ <sub>max</sub> in acetone)	330–335 nm	[3][4]
<sup>13</sup> C NMR (in acetone)	102.30 ppm	[3]
<sup>17</sup> O NMR	~302-330 ppm	[3]

## Chemical Reactivity and Core Applications

DMDO functions as a mild and selective electrophilic oxygen transfer agent.[1] It reacts readily with electron-rich substrates under neutral conditions, often at room temperature or below.[1][7]

Key Transformations:

- Epoxidation of Alkenes: DMDO is highly effective for the stereospecific epoxidation of alkenes, where the configuration of the starting alkene is retained in the epoxide product.[7]

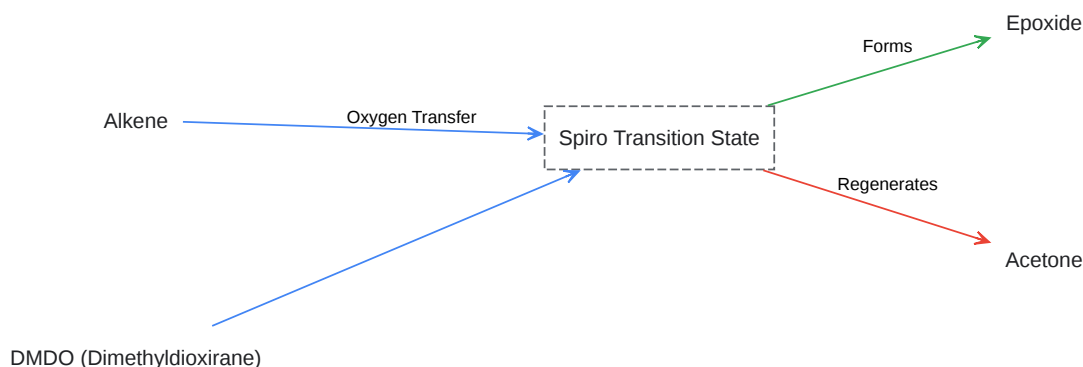
[8] Electron-rich double bonds react more rapidly than electron-poor ones.[2][8] For example, cis-alkenes are converted to cis-epoxides in nearly quantitative yields.[1]

- Oxidation of C-H Bonds: DMDO can oxidize unactivated C-H bonds, a challenging transformation in organic synthesis.[2] The general order of reactivity is allylic > benzylic > tertiary > secondary > primary C-H bonds.[8][9] This reaction often results in the formation of alcohols, which can sometimes be further oxidized to carbonyl compounds.[8]
- Heteroatom Oxidation: DMDO efficiently oxidizes various heteroatoms.
  - Sulfur: Sulfides are oxidized to sulfoxides with one equivalent of DMDO and further to sulfones with two or more equivalents.[8]
  - Nitrogen: The oxidation products of amines depend on the substrate and stoichiometry. Primary amines can be converted to nitroalkanes (with 4 equivalents) or azoxy compounds (with 2 equivalents).[8] Secondary amines yield hydroxylamines or nitrones, while tertiary amines cleanly form N-oxides.[8]
- Other Oxidations: DMDO is also capable of performing Baeyer-Villiger oxidations (ketones to esters) and converting nitro compounds to carbonyls in a process known as the Nef reaction.[1][2]

## Reaction Mechanisms

### Epoxidation of Alkenes

The epoxidation of alkenes by DMDO is believed to proceed through a concerted mechanism involving a spiro transition state.[8][10] In this pathway, the oxygen atom is transferred to the double bond in a single, stereospecific step.



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Caption: Concerted epoxidation of an alkene by DMDO via a spiro transition state.

## Oxidation of C-H Bonds

The mechanism for C-H bond oxidation is more complex and has been a subject of debate.<sup>[11]</sup> Computational studies suggest a pathway that begins with a highly asynchronous transition state, leading to a radical pair intermediate. This is followed by a rapid "oxygen rebound" step to form the final alcohol product.<sup>[11][12]</sup> This mechanism explains the observed retention of configuration at chiral centers.



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Caption: Proposed "oxygen rebound" mechanism for the C-H oxidation by DMDO.

## Experimental Protocols

### Protocol 1: Preparation of a Dimethyldioxirane (DMDO) Solution

This protocol is adapted from established and reliable procedures for the laboratory-scale synthesis of DMDO.<sup>[7][13][14]</sup>

**Safety Note:** **Dimethyldioxirane** is a volatile peroxide and must be handled with extreme care. This preparation and all subsequent reactions should be performed in a well-ventilated fume hood behind a safety shield.

Apparatus:

- A 1-L or 2-L three-necked, round-bottomed flask equipped with a magnetic stirrer.
- A pressure-equalizing addition funnel.
- A solid addition flask or equivalent means for adding a solid in portions.
- An air condenser connected to a receiving flask cooled in a dry ice/acetone bath (approx. -78°C).
- A slight vacuum source (e.g., water aspirator) can be applied to facilitate distillation.

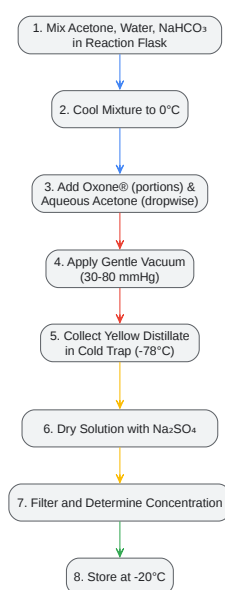
#### Reagents:

- Acetone: 80-110 mL
- Distilled Water: 100-140 mL
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ): 96-120 g
- Oxone® (Potassium peroxymonosulfate,  $2\text{KHSO}_5 \cdot \text{KHSO}_4 \cdot \text{K}_2\text{SO}_4$ ): 180-200 g

#### Procedure:

- Combine a portion of the water (e.g., 80 mL), a portion of the acetone (e.g., 50 mL), and the sodium bicarbonate in the 2-L reaction flask.<sup>[7]</sup> Cool the mixture in an ice/water bath with vigorous stirring.<sup>[13]</sup>
- Charge the addition funnel with the remaining water and acetone.<sup>[7]</sup>
- Attach the solid addition flask containing the Oxone® to the reaction vessel.<sup>[7]</sup>
- Begin adding the Oxone® in portions (e.g., 10-15 g at a time) to the stirred, cooled mixture in the reaction flask. Simultaneously, add the acetone/water mixture from the addition funnel dropwise.<sup>[7]</sup> The entire addition should take approximately 30 minutes.
- Throughout the addition, a gentle vacuum (approx. 30-80 mmHg) is applied to the system, causing the volatile DMDO product to co-distill with acetone into the cold receiving flask.<sup>[7]</sup> A pale yellow solution of DMDO in acetone will collect.

- After the addition is complete, continue vigorous stirring for an additional 15 minutes.[7]
- The collected yellow solution is dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filtered, and stored in a freezer (-20 to -25°C) over  $\text{Na}_2\text{SO}_4$ . [7] Typical concentrations obtained are in the range of 0.05–0.1 M. [3][7]



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Caption: Workflow for the laboratory synthesis and isolation of a DMDO-acetone solution.

## Protocol 2: Determination of DMDO Concentration

The concentration of the prepared DMDO solution must be determined before use. The most common method involves reacting an aliquot of the solution with an excess of a sulfide and quantifying the resulting sulfoxide. [3][7][13]

Reagents:

- DMDO solution in acetone (from Protocol 1).
- Standard solution of a sulfide, such as thioanisole (phenyl methyl sulfide), in acetone or acetone- $d_6$  (e.g., 0.2 M to 0.7 M).[\[7\]](#)[\[13\]](#)[\[15\]](#)
- Internal standard (optional, for GC analysis), such as dodecane.[\[7\]](#)

#### Procedure ( $^1\text{H}$ NMR Method):

- Prepare a 0.7 M solution of thioanisole in acetone- $d_6$ .[\[13\]](#)[\[15\]](#)
- Transfer a known volume (e.g., 0.6 mL) of the thioanisole solution to a vial and chill to approximately  $10^\circ\text{C}$ .[\[13\]](#)
- Add a measured volume (e.g., 3.0 mL) of the cold DMDO solution to the thioanisole solution and stir for 10-15 minutes.[\[13\]](#)[\[15\]](#)
- Transfer the resulting mixture to an NMR tube.
- Acquire a  $^1\text{H}$  NMR spectrum and determine the ratio of thioanisole to its corresponding sulfoxide by integrating their characteristic signals (e.g., the phenyl proton resonances).[\[3\]](#)
- From this ratio and the known initial amount of thioanisole, the moles of DMDO in the added volume can be calculated, thus giving its molarity.

#### Procedure (GC Method):

- Prepare standard solutions of the sulfide (e.g., 0.2 M thioanisole) and an internal standard (e.g., 0.2 M dodecane) in acetone.[\[7\]](#)
- Combine known volumes (e.g., 1 mL each) of the DMDO solution, the sulfide solution, and the internal standard solution in a vial.[\[7\]](#)
- Analyze the mixture by Gas Chromatography (GC).
- The DMDO concentration is determined by measuring the decrease in the sulfide concentration relative to the internal standard.[\[7\]](#)



## Protocol 3: Representative Epoxidation of trans-Stilbene

This protocol demonstrates a typical application of a standardized DMDO solution for the epoxidation of an alkene.<sup>[7]</sup><sup>[13]</sup>

Procedure:

- Dissolve trans-stilbene (e.g., 97.0 mg, 0.538 mmol) in a suitable vial or flask.<sup>[13]</sup>
- Add a slight molar excess of the previously standardized DMDO solution (e.g., 1.1 equivalents; 9.3 mL of a 65.6 mM solution).<sup>[13]</sup>
- Stir the resulting solution at room temperature. The reaction progress can be monitored by TLC or GC, with typical reaction times ranging from 6 to 16 hours.<sup>[7]</sup><sup>[13]</sup>
- Upon completion, remove the solvent (acetone) in vacuo using a rotary evaporator.<sup>[7]</sup><sup>[13]</sup>
- The resulting crude product, trans-stilbene oxide, is often isolated in nearly pure form.<sup>[13]</sup> If necessary, it can be further purified by dissolving in a solvent like dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), drying with  $\text{Na}_2\text{SO}_4$ , filtering, and removing the solvent.<sup>[7]</sup><sup>[13]</sup> This procedure typically yields the product in near-quantitative amounts.<sup>[13]</sup>

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